10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
The target compound features a complex tricyclic framework with fused heterocyclic rings, including an 8-oxa-5,6-diazatricyclo system. Key substituents are a 10-methoxy group, a 5-methylfuran-2-yl moiety at position 4, and a 4-nitrophenyl group at position 5. The nitro group is strongly electron-withdrawing, while the methylfuran contributes moderate polarity. Methoxy groups enhance lipophilicity, which may affect membrane permeability in biological systems. Structural complexity suggests synthesis likely involves cycloaddition or multi-step ring-closing reactions, though explicit data on its preparation is absent in the provided evidence .
Properties
IUPAC Name |
7-methoxy-2-(5-methylfuran-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-13-6-11-19(29-13)17-12-18-16-4-3-5-20(28-2)21(16)30-22(24(18)23-17)14-7-9-15(10-8-14)25(26)27/h3-11,18,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKRQCKMPAHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the nitrophenyl group, and the construction of the diazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow processes. These methods would involve optimizing reaction conditions to maximize efficiency and minimize costs, while ensuring the safety and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) or covalent modifications. These interactions may modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron-withdrawing groups: The target’s 4-nitrophenyl contrasts with ’s 4-trifluoromethylphenyl, both electron-withdrawing but differing in polarity and steric bulk.
- Heteroatom arrangement : ’s dithia-aza tetracyclic system shares fused heterocycles but replaces oxygen/sulfur bridges, altering solubility and redox stability .
- Biological relevance : ’s diphenylmethylene group is associated with broad-spectrum antimicrobial activity, suggesting that the target’s methylfuran and nitrophenyl could modulate similar pathways .
Key Observations :
- Synthetic complexity : ’s use of isocyanate intermediates highlights a route applicable to the target compound if nitroaryl isocyanates are employed .
- Melting points : High melting points (e.g., 207–209°C for ) suggest crystalline stability, which the target compound may share due to rigid tricyclic frameworks .
- Solubility : The target’s methoxy and methylfuran groups may improve aqueous solubility compared to ’s highly lipophilic diphenylmethylene derivatives .
Table 3: Reported Bioactivities of Analogous Compounds
Biological Activity
10-Methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound notable for its unique structural features, including a furan ring and a nitrophenyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may influence its biological interactions. The presence of the nitrophenyl group is particularly significant as it can enhance the compound's reactivity and biological activity.
The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound interacts with various biological macromolecules such as enzymes and receptors through non-covalent interactions (e.g., hydrogen bonding) or covalent modifications. These interactions may modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Activity
Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties. For example:
- Cell Line Studies : Research indicates that derivatives with similar functional groups have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast) | 15 |
| Compound B | A549 (lung) | 20 |
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, as compounds with furan moieties have been documented to inhibit pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The presence of the nitrophenyl group suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against a range of bacteria and fungi.
Case Studies
- In Vivo Studies : A study investigated the metabolism of a related nitrophenyl compound in rats, revealing pathways such as reduction and N-dealkylation . Such metabolic pathways could provide insights into the pharmacokinetics of this compound.
- Comparative Analysis : The biological activity of this compound was compared with similar structures lacking the nitro group or containing alternative substituents (e.g., amino or hydroxy groups). These comparisons highlighted the unique reactivity and potential therapeutic benefits attributed to the nitrophenyl group.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
